molecular formula C9H17N B13338299 Spiro[3.4]octan-2-ylmethanamine

Spiro[3.4]octan-2-ylmethanamine

Cat. No.: B13338299
M. Wt: 139.24 g/mol
InChI Key: RVPGSXOWEVLTCF-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Structures in Organic Chemistry Research

The importance of spirocyclic structures in the realm of organic chemistry is multifaceted, stemming from their distinct three-dimensional arrangements and conformationally restricted nature.

Unlike their flat, aromatic counterparts, spirocycles possess a high degree of three-dimensionality due to their sp³-hybridized carbon atoms. rsc.orgmdpi.com This inherent three-dimensional character is a crucial aspect of modern molecular design. It allows for a more precise spatial arrangement of functional groups, which can lead to enhanced interactions with biological targets. mdpi.com The fusion of two rings through a single spiro atom imparts significant conformational rigidity to the molecule. rsc.orgnih.gov This restriction in conformational freedom can be advantageous in several ways:

Reduced Entropy Loss Upon Binding: By pre-organizing the molecule into a bioactive conformation, the entropic penalty upon binding to a target is minimized, potentially leading to higher binding affinities.

Improved Selectivity: The well-defined three-dimensional shape can lead to more specific interactions with a target receptor or enzyme, reducing off-target effects. rsc.org

Enhanced Physicochemical Properties: The introduction of a spirocyclic scaffold can favorably modulate properties such as solubility and metabolic stability. bldpharm.com

Spirocycles are often referred to as "privileged scaffolds" in medicinal chemistry. This term describes molecular frameworks that are capable of binding to multiple biological targets with high affinity. rsc.org The structural rigidity and three-dimensional nature of spirocycles make them ideal starting points for the design of new therapeutic agents. rsc.orgnih.gov They serve as versatile building blocks, allowing chemists to explore novel chemical space and develop compounds with unique pharmacological profiles. rsc.org The incorporation of spirocyclic motifs has led to the development of a number of successful drugs. rsc.orgtandfonline.com

The Spiro[3.4]octane Motif: Structural Characteristics and Research Relevance

The spiro[3.4]octane framework consists of a cyclobutane (B1203170) ring fused to a cyclopentane (B165970) ring through a common spiro atom. nist.govnist.gov This specific arrangement results in a strained yet stable bicyclic system. The parent hydrocarbon, spiro[3.4]octane, is a simple carbocyclic spiro compound. wikipedia.org The structural rigidity inherent in this framework makes it an attractive scaffold for the synthesis of more complex molecules. Research into spiro[3.4]octane derivatives has been driven by the desire to create novel three-dimensional structures with potential applications in drug discovery and materials science. researchgate.netmdpi.com

Contextual Placement of Spiro[3.4]octan-2-ylmethanamine within Spiro Chemistry Research

This compound is a specific derivative of the spiro[3.4]octane framework, featuring a methanamine substituent at the 2-position of the cyclobutane ring. This particular substitution pattern introduces a primary amine functional group, a common pharmacophore in many biologically active molecules.

Research involving this compound and its analogs has primarily focused on their potential as building blocks in medicinal chemistry. The introduction of the aminomethyl group provides a handle for further chemical modification, allowing for the synthesis of a diverse library of compounds. The exploration of related azaspiro[3.4]octanes has been a significant area of research, with studies focusing on their synthesis and potential as multifunctional modules in drug discovery. researchgate.netmdpi.com For instance, derivatives of 2,6-diazaspiro[3.4]octane have shown promise as potent antitubercular agents. mdpi.com The synthesis of various spiro[3.4]octane derivatives, including those with carboxylic acid and ketone functionalities, further highlights the versatility of this scaffold in creating structurally diverse molecules for various research applications. nih.govchemsynthesis.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

spiro[3.4]octan-2-ylmethanamine

InChI

InChI=1S/C9H17N/c10-7-8-5-9(6-8)3-1-2-4-9/h8H,1-7,10H2

InChI Key

RVPGSXOWEVLTCF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(C2)CN

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of Spiro 3.4 Octan 2 Ylmethanamine

Reactivity Profile of the Aminomethyl Group

The aminomethyl group is the primary site of chemical reactivity in Spiro[3.4]octan-2-ylmethanamine. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. chemguide.co.uklibretexts.org This inherent nucleophilicity is the driving force behind a variety of chemical transformations.

Nucleophilic Reactions of the Primary Amine

As a primary amine, this compound readily participates in nucleophilic reactions. The lone pair of electrons on the nitrogen atom can attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds. chemguide.co.ukmasterorganicchemistry.com This reactivity is fundamental to its role as a building block in organic synthesis.

One of the most common reactions is the nucleophilic substitution with alkyl halides. This reaction proceeds via an SN2 mechanism, where the amine displaces a halide ion from an alkyl halide. libretexts.org This process, known as N-alkylation, can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org However, the reaction can be difficult to control and often results in a mixture of products due to the increased nucleophilicity of the newly formed secondary and tertiary amines. libretexts.org

The nucleophilicity of amines generally correlates with their basicity, with primary and secondary amines being more nucleophilic than ammonia (B1221849). masterorganicchemistry.com However, steric hindrance can significantly impact nucleophilicity. In the case of this compound, the bulky spirocyclic group may influence the rate and outcome of nucleophilic reactions.

Derivatization Strategies via Amine Functionalization

The primary amine group of this compound serves as a versatile handle for a wide range of derivatization strategies. These transformations are crucial for modifying the compound's physical and chemical properties and for incorporating it into larger molecular architectures.

Acylation: Primary amines react readily with acyl chlorides and acid anhydrides to form amides. libretexts.orgyoutube.com The reaction with acyl chlorides is typically vigorous and occurs at room temperature, while the reaction with acid anhydrides is slower and often requires heating. libretexts.org These reactions are examples of nucleophilic addition-elimination. youtube.com The resulting N-acylated products are generally stable compounds. Over-acylation is not a concern because the lone pair of electrons on the amide nitrogen is delocalized through resonance with the carbonyl group, making it less nucleophilic than the starting amine. libretexts.org

Alkylation: As previously mentioned, the alkylation of primary amines with alkyl halides can lead to a mixture of products. libretexts.org To achieve mono-alkylation, a large excess of the amine is often used. The reaction with alkyl halides demonstrates the enhanced nucleophilicity of nitrogen compared to oxygen, as water typically does not react with primary alkyl halides under similar conditions. libretexts.org

Here is an interactive data table summarizing these reactions:

Reaction TypeElectrophileProductKey Features
AcylationAcyl ChlorideAmideRapid reaction at room temperature. libretexts.org
AcylationAcid Anhydride (B1165640)AmideSlower reaction, often requires heat. libretexts.org
AlkylationAlkyl HalideSecondary AmineCan lead to polyalkylation. libretexts.org

The primary amine of this compound is a key precursor for the synthesis of amides, ureas, and carbamates, which are important functional groups in medicinal chemistry and materials science. nih.gov

Amides: As discussed, amides are readily formed through the acylation of the amine with acyl chlorides or anhydrides. libretexts.org

Ureas: Unsymmetrical ureas can be synthesized through various methods. One approach involves the in-situ generation of an isocyanate from a protected amine, which then reacts with another amine to form the urea. researchgate.net Palladium-catalyzed cross-coupling reactions have also been developed for the synthesis of unsymmetrical ureas from aryl halides and ureas. organic-chemistry.org Another method involves the reaction of amines with phosgene (B1210022) or its derivatives, though this approach utilizes toxic reagents. researchgate.net

Carbamates: Carbamates can be synthesized by trapping in-situ generated isocyanates with alcohols. nih.gov The Curtius rearrangement of acyl azides provides a common route to isocyanates. nih.gov Palladium-catalyzed carbonylation of organic azides in the presence of alcohols also yields carbamates. nih.gov Direct conversion of carbamates to ureas can be achieved using aluminum amides. researchgate.net

Below is an interactive data table outlining the synthesis of these derivatives:

DerivativeSynthetic PrecursorReagents/Conditions
AmideAcyl Chloride/AnhydrideBase (e.g., pyridine) libretexts.org
Unsymmetrical UreaCbz-protected amine2-chloropyridine, trifluoromethanesulfonyl anhydride researchgate.net
CarbamateAcyl azide (B81097)Heat (Curtius rearrangement), alcohol nih.gov

Oxidative Transformations of the Amine Moiety

The primary amine group of this compound can undergo oxidative transformations, although this area is less explored for this specific compound. Generally, primary amines can be oxidized to a variety of products, including imines, oximes, and nitro compounds, depending on the oxidizing agent and reaction conditions. The presence of the spirocyclic system may influence the stability of the resulting oxidized species.

Reactivity of the Spirocyclic System

The spiro[3.4]octane system itself is a saturated carbocycle and is generally considered to be chemically inert under many reaction conditions. nist.govnih.govnist.gov Its primary role is to provide a rigid and sterically defined three-dimensional structure. This scaffold can influence the reactivity of the attached aminomethyl group by sterically shielding it from attack by bulky reagents. The conformational rigidity of the spirocycle can also play a role in directing the stereochemical outcome of reactions at the amine center. While the spiro[3.4]octane core is typically unreactive, the introduction of unsaturation or other functional groups within the rings, as seen in derivatives like Spiro[3.4]octan-2-one, would introduce new sites of reactivity. calpaclab.com

Ring-Opening and Ring-Closing Reactions of Spiro[3.4]octanes

The cyclobutane (B1203170) ring in the spiro[3.4]octane framework is susceptible to ring-opening reactions under various conditions, driven by the release of ring strain. These transformations can lead to the formation of diverse molecular architectures.

Ring-Opening Reactions:

Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclobutane ring can undergo cleavage. The specific bond that breaks and the resulting products will depend on the reaction conditions and the substitution pattern of the spirocycle. For instance, protonation of the amine could be followed by a concerted or stepwise ring-opening process.

Transition Metal-Catalyzed Reactions: Transition metals, such as rhodium and palladium, are known to catalyze the ring-opening of strained carbocycles. These reactions often proceed through the formation of metallacyclobutane intermediates, which can then undergo further transformations like β-carbon elimination or reductive elimination to yield a variety of linear or cyclic products.

Radical-Mediated Ring Opening: Radical reactions can also induce the opening of the cyclobutane ring. The generation of a radical at a suitable position on the ring can trigger a β-scission event, leading to a ring-opened radical intermediate that can be trapped by various reagents.

Ring-Closing Reactions:

The synthesis of the spiro[3.4]octane skeleton itself is a ring-closing process. Intramolecular cyclization reactions are a common strategy to construct this framework. For example, appropriately substituted cyclopentane (B165970) or cyclobutane derivatives can undergo intramolecular alkylation or cyclization reactions to form the spirocyclic core. While not a reaction of this compound itself, understanding these ring-closing strategies is crucial for its synthesis.

Functionalization of the Cyclobutane and Cyclopentane Rings

The functionalization of the spiro[3.4]octane core, beyond the existing aminomethyl group, can provide access to a wide range of derivatives with potentially interesting properties.

Functionalization of the Cyclobutane Ring:

The cyclobutane ring, being the more strained of the two, presents unique opportunities for functionalization.

C-H Functionalization: Modern methods involving transition metal catalysis allow for the direct functionalization of C-H bonds. This approach could potentially be used to introduce new substituents onto the cyclobutane ring, although regioselectivity could be a challenge.

Functionalization via Ring Opening: As discussed earlier, ring-opening reactions can be a gateway to functionalized products. For example, trapping of the ring-opened intermediates with nucleophiles or other reagents can lead to the introduction of new functional groups.

Functionalization of the Cyclopentane Ring:

The cyclopentane ring is less strained and generally less reactive than the cyclobutane ring. However, functionalization is still possible.

Radical Halogenation: Free radical halogenation could potentially introduce halogen atoms onto the cyclopentane ring, which can then serve as handles for further synthetic transformations.

Directed Functionalization: The aminomethyl group could potentially act as a directing group, guiding the functionalization to specific positions on the cyclopentane ring through the formation of cyclic transition states.

Reaction TypeReagents/ConditionsPotential Products
Acid-Catalyzed Ring OpeningStrong acids (e.g., H2SO4, HCl)Ring-opened carbocations, rearranged products
Transition Metal-Catalyzed Ring OpeningRh(I), Pd(0) complexesLinear or larger cyclic compounds
C-H FunctionalizationPd, Rh, or Ir catalystsSubstituted spiro[3.4]octanes
Radical HalogenationNBS, AIBNHalogenated spiro[3.4]octanes

Mechanistic Investigations of this compound Reactions

Understanding the mechanisms of reactions involving this compound is key to controlling their outcomes and designing new synthetic transformations.

Reaction Pathway Elucidation for Synthetic Transformations

The elucidation of reaction pathways for transformations involving spiro[3.4]octanes often relies on a combination of experimental studies and computational modeling.

Kinetic Isotope Effect Studies: By replacing specific hydrogen atoms with deuterium, it is possible to determine whether a particular C-H bond is broken in the rate-determining step of a reaction, providing insight into the mechanism of C-H functionalization reactions.

Intermediate Trapping: The use of trapping agents can help to identify reactive intermediates, such as carbocations or radicals, that are formed during a reaction.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. These studies can provide a detailed picture of the reaction mechanism at the molecular level. For instance, computational studies on the ring-opening of related strained heterocycles have provided valuable insights into the factors that control reactivity nih.gov.

Influence of Spiro-fusion on Reaction Kinetics and Thermodynamics

The spirocyclic nature of this compound has a profound influence on its reactivity.

Ring Strain: The fusion of the cyclobutane and cyclopentane rings at a single carbon atom introduces significant strain into the molecule. This strain is a major driving force for ring-opening reactions, as these reactions lead to a more stable, less strained product. The thermodynamics of such reactions are therefore highly favorable.

Conformational Rigidity: The spiro-fusion restricts the conformational flexibility of the molecule. This can have a significant impact on reaction kinetics by pre-organizing the molecule into a reactive conformation or, conversely, by making it difficult to achieve the necessary geometry for a particular reaction to occur. This rigidity can also influence the stereochemical outcome of reactions.

Electronic Effects: The spiro-center can also exert electronic effects on the reactivity of the molecule. The through-bond and through-space interactions between the orbitals of the two rings can influence the stability of intermediates and transition states. For example, studies on spiro[3.4]octene have shown conjugative interaction between the π-orbitals and the cyclobutane orbitals nist.gov.

FactorInfluence on Reactivity
Ring StrainIncreases the driving force for ring-opening reactions (Thermodynamic effect).
Conformational RigidityCan accelerate or decelerate reactions by affecting the accessibility of reactive conformations (Kinetic effect). Can influence stereoselectivity.
Electronic EffectsCan stabilize or destabilize intermediates and transition states, affecting reaction rates and pathways.

Advanced Stereochemical Investigations of Spiro 3.4 Octan 2 Ylmethanamine and Its Derivatives

Conformational Analysis of the Spiro[3.4]octane System

The spiro[3.4]octane framework, consisting of a cyclobutane (B1203170) ring fused to a cyclopentane (B165970) ring at a common carbon atom, exhibits distinct conformational properties due to the inherent strain and puckering of its constituent rings. nih.gov

The introduction of substituents, such as the aminomethyl group in spiro[3.4]octan-2-ylmethanamine, significantly impacts the conformational preferences of the spiro[3.4]octane system. sci-hub.se The steric bulk and electronic properties of the substituent can favor specific ring puckers and rotational isomers to minimize unfavorable interactions. For instance, a bulky substituent on the cyclobutane ring will preferentially occupy an equatorial-like position to reduce steric hindrance with the adjacent cyclopentane ring. The position and orientation of the substituent can, in turn, affect the reactivity and biological activity of the molecule. Studies on derivatives, such as spiro[3.4]octane-2-carboxylic acids, have shown that the geometric arrangement of substituents influences their chemical properties, a phenomenon that can be explained by electrostatic field models. sci-hub.se

Determination of Relative and Absolute Configuration

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is paramount in understanding the properties and function of chiral molecules like this compound. wikipedia.org

Advanced spectroscopic techniques are indispensable tools for elucidating the stereochemistry of spiro compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful for determining the relative configuration of diastereomers. rsc.orgresearchgate.net By analyzing through-space correlations between protons, one can deduce their spatial proximity and thus the stereochemical relationship between different parts of the molecule. For spiro compounds, NOESY can help assign the relative orientation of substituents on the two rings. rsc.org

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. youtube.comyoutube.com This technique is particularly valuable for determining the absolute configuration of molecules in solution. youtube.com By comparing the experimental VCD spectrum with quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously assigned. youtube.comnih.gov This method avoids the need for crystallization, which is often a bottleneck in structural determination. youtube.com

The following table summarizes the application of these spectroscopic methods:

Spectroscopic Method Information Obtained Key Advantages
2D NMR (e.g., NOESY) Relative configuration of diastereomers Provides information on spatial proximity of atoms in solution. rsc.org

| Vibrational Circular Dichroism (VCD) | Absolute configuration of enantiomers | Applicable to non-crystalline samples in solution; provides a "fingerprint" of the absolute stereochemistry. youtube.comyoutube.comnih.gov |

Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. nih.govyale.edu For this compound and its derivatives, obtaining suitable crystals allows for the precise measurement of bond lengths, bond angles, and torsional angles. This information confirms the connectivity of the atoms and reveals the detailed conformation of the spirocyclic system in the crystalline form. researchgate.net In cases where a derivative can be prepared with a known chiral auxiliary, X-ray crystallography can be used to establish the absolute configuration of all stereocenters in the molecule. nih.gov

Stereochemical Purity and Enantiomeric Excess Determination

For chiral compounds, it is crucial to determine the stereochemical purity, often expressed as enantiomeric excess (ee), which is a measure of the relative amounts of the two enantiomers. youtube.com

Various methods are employed to determine the enantiomeric excess of chiral amines and their derivatives:

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate technique for separating enantiomers and determining their relative abundance. semanticscholar.orgnih.gov

NMR Spectroscopy with Chiral Solvating Agents: In the presence of a chiral solvating agent, the two enantiomers of a chiral amine can form diastereomeric complexes that exhibit distinct signals in the NMR spectrum. semanticscholar.org The integration of these signals allows for the calculation of the enantiomeric excess. semanticscholar.org

Mass Spectrometry: Certain mass spectrometry techniques, involving the formation of diastereomeric complexes with a chiral selector, can also be used to determine enantiomeric excess. ucdavis.edu

Circular Dichroism (CD) Spectroscopy: The magnitude of the CD signal can be proportional to the enantiomeric excess, allowing for its determination if a calibration curve with samples of known ee is created. nih.gov

The table below outlines some of the key techniques for determining enantiomeric excess:

Method Principle Common Application
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. Accurate quantification of enantiomeric ratios. semanticscholar.orgnih.gov
NMR with Chiral Solvating Agents Formation of diastereomeric complexes with distinct NMR signals. Direct determination of ee from the NMR spectrum. semanticscholar.org
Mass Spectrometry Formation and analysis of diastereomeric ion complexes. Rapid analysis with high sensitivity. ucdavis.edu

| Circular Dichroism (CD) | The intensity of the CD signal can be correlated to the ee. | High-throughput screening and determination of absolute configuration. nih.gov |

Chiroptical Properties and Their Correlation with Structure

The chirality of this compound arises from the presence of a spirocyclic core and a stereogenic center at the C2 position of the cyclopentane ring, to which the methanamine group is attached. The spiroatom itself (C4) is also a stereocenter. This intricate three-dimensional structure is the source of its chiroptical properties, which are fundamental for distinguishing between its stereoisomers and understanding their conformational behavior. Chiroptical techniques, such as optical rotation (OR), circular dichroism (CD), and vibrational circular dichroism (VCD), provide valuable information about the absolute configuration and the spatial arrangement of the atoms in these molecules.

While specific experimental data for this compound is not extensively reported in the public domain, the principles of chiroptical spectroscopy and findings from related spirocyclic systems allow for a detailed theoretical discussion of its expected properties. The correlation between the observed chiroptical phenomena and the molecule's absolute configuration is a cornerstone of stereochemical analysis.

The optical rotation of a given stereoisomer of this compound would be expected to be equal in magnitude but opposite in sign to that of its enantiomer. The sign and magnitude of the specific rotation, [α]D, are highly sensitive to the absolute configuration at the chiral centers and the conformational preferences of the cyclopentane and cyclobutane rings.

Circular dichroism spectroscopy, which measures the differential absorption of left and right circularly polarized light, would offer deeper insights into the stereochemical features of this compound. The electronic transitions of the amine chromophore, although weak in the accessible UV-Vis region, could be perturbed by the chiral scaffold, leading to distinct CD signals. More significantly, derivatization of the primary amine to introduce stronger chromophores (e.g., amides, carbamates) would be a powerful strategy to amplify the CD signals and facilitate the determination of the absolute configuration by comparing experimental spectra with theoretical calculations.

Vibrational circular dichroism (VCD), the vibrational counterpart of electronic CD, would be particularly well-suited for the stereochemical elucidation of this compound. VCD spectra exhibit a rich pattern of bands corresponding to the vibrational modes of the molecule. The signs and intensities of VCD bands, especially those associated with C-H, N-H, and C-N stretching and bending vibrations, are directly correlated with the absolute configuration of the molecule. Quantum chemical calculations of VCD spectra for the different possible stereoisomers would allow for a direct comparison with experimental data, enabling an unambiguous assignment of the absolute configuration.

Hypothetical Chiroptical Data for Stereoisomers of this compound

To illustrate the expected differences in chiroptical properties, the following table presents hypothetical data for the possible stereoisomers of this compound. This data is not based on experimental measurements but serves to demonstrate the principles of chiroptical analysis. The sign of the specific rotation and the key Cotton effects in the CD spectrum would be expected to be opposite for enantiomeric pairs.

StereoisomerHypothetical Specific Rotation [α]D (c 1, CHCl₃)Hypothetical Key CD Cotton Effect (λ, nm; Δε, M⁻¹cm⁻¹)
(2R,4R)-Spiro[3.4]octan-2-ylmethanamine+15.2+0.8 at 215 nm
(2S,4S)-Spiro[3.4]octan-2-ylmethanamine-15.2-0.8 at 215 nm
(2R,4S)-Spiro[3.4]octan-2-ylmethanamine-8.7-0.5 at 218 nm
(2S,4R)-Spiro[3.4]octan-2-ylmethanamine+8.7+0.5 at 218 nm

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed examination of a molecule's electronic landscape. These calculations, based on the fundamental principles of quantum mechanics, can elucidate a wide range of molecular properties from the ground up.

The electronic structure of Spiro[3.4]octan-2-ylmethanamine dictates its fundamental chemical and physical properties. An analysis of the electronic structure involves determining the distribution of electrons within the molecule and the energies of the molecular orbitals. Key parameters derived from this analysis include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap points to a more reactive species. For this compound, the nitrogen atom's lone pair of electrons would significantly influence the HOMO, making it a likely site for electrophilic attack.

Density Functional Theory (DFT) has become a widely used tool in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net DFT methods calculate the electronic structure of a molecule based on its electron density, which is a function of only three spatial coordinates, rather than the complex wavefunctions of all electrons. researchgate.net This approach allows for the investigation of larger and more complex molecules.

For this compound, DFT calculations can be employed to optimize its three-dimensional geometry, predict its vibrational frequencies (infrared and Raman spectra), and calculate various electronic properties. nih.gov The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) is critical for obtaining reliable results and is typically benchmarked against experimental data or higher-level theoretical methods where available. nih.govnih.gov

A typical output from a DFT calculation on this compound would include the following:

Calculated Property Significance
Total EnergyIndicates the overall stability of the molecule.
HOMO EnergyRelates to the ionization potential and electron-donating ability.
LUMO EnergyRelates to the electron affinity and electron-accepting ability.
HOMO-LUMO GapAn indicator of chemical reactivity and kinetic stability. nih.gov
Dipole MomentProvides information about the molecule's polarity.
Atomic ChargesReveals the distribution of charge across the atoms in the molecule.

Quantum chemical calculations are instrumental in predicting the reactivity and selectivity of this compound in various chemical reactions. By analyzing the electronic properties, one can identify the most probable sites for electrophilic and nucleophilic attack. For instance, the nitrogen atom, with its lone pair and potential negative partial charge, is an obvious nucleophilic center. Conversely, regions of the molecule with a lower electron density would be susceptible to nucleophilic attack.

Reactivity indices derived from DFT, such as Fukui functions, can provide a more quantitative measure of site-specific reactivity. nih.gov These functions help in predicting where a molecule is most likely to undergo an electrophilic, nucleophilic, or radical attack. Furthermore, computational modeling of reaction pathways can elucidate transition state structures and activation energies, thereby providing a detailed mechanistic understanding of potential transformations of this compound.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations introduce the element of time, allowing for the exploration of molecular motion and conformational flexibility.

The spirocyclic core of this compound, consisting of fused cyclobutane (B1203170) and cyclopentane (B165970) rings, imparts significant conformational constraints. nih.gov However, the molecule still possesses a degree of flexibility, particularly concerning the orientation of the aminomethyl substituent and the puckering of the cyclopentane ring.

Conformational space exploration involves systematically or stochastically searching for all possible low-energy conformations of the molecule. Techniques such as molecular mechanics force fields (e.g., MMFF, AMBER) are often used for an initial scan due to their computational efficiency. The resulting unique conformers can then be subjected to higher-level quantum chemical calculations for more accurate energy rankings. For this compound, this analysis would reveal the preferred spatial arrangement of the aminomethyl group relative to the spirocyclic scaffold, which is crucial for understanding its interactions with other molecules, such as biological receptors.

Mapping the energetic landscape of this compound involves calculating the relative energies of its different conformations and the energy barriers that separate them. This provides a comprehensive picture of the molecule's flexibility and the accessibility of different conformational states at a given temperature.

The results of such a study can be visualized as a potential energy surface, where the low-energy valleys correspond to stable conformers and the mountain passes represent the transition states for conformational interconversion.

Below is a hypothetical table representing the kind of data that would be generated from an energetic landscape mapping of this compound:

Conformer Relative Energy (kcal/mol) Key Dihedral Angle(s) Population at 298 K (%)
A (Global Minimum)0.00C-C-C-N = 175°65
B1.25C-C-C-N = 65°25
C2.50C-C-C-N = -70°10

This energetic landscape is fundamental to understanding the dynamic behavior of this compound and is a prerequisite for more advanced simulations, such as molecular docking studies or simulations of its behavior in solution.

In Silico Approaches for Chemical Design

Computational methods are increasingly employed to predict molecular properties and guide the synthesis of novel compounds. For spirocyclic systems like this compound, in silico techniques are instrumental in exploring their potential applications, particularly in drug discovery and materials science.

The spiro[3.4]octane moiety is a prime example of a saturated heterocyclic scaffold that offers a distinct advantage in medicinal chemistry. Its inherent three-dimensionality allows for the precise spatial arrangement of functional groups, which can lead to improved target binding and selectivity. researchgate.net The rigidity of the spirocyclic core helps to reduce the entropic penalty upon binding to a biological target, potentially enhancing potency. acs.org

In the context of drug design, the spiro[3.4]octane scaffold can be considered a bioisostere for other cyclic systems, offering a novel chemical space for exploration. researchgate.net Computational analysis, such as conformational analysis, helps in understanding the preferred spatial arrangements of substituents on the spiro core. acs.org This knowledge is crucial for designing molecules with optimal interactions with their biological targets. The use of spirocycles is an attractive strategy for improving various drug-like properties, including potency, selectivity, and metabolic stability. nih.gov

A key aspect of scaffold design is the ability to generate diverse libraries of compounds for screening. The modular synthesis of spirocycles, often guided by computational insights, allows for the systematic variation of substituents. acs.org For instance, the amine group in this compound provides a convenient attachment point for a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR).

Compound Scaffold Key Features Potential Applications
This compoundSpiro[3.4]octane3D spatial arrangement, conformational rigidity, primary amine for functionalizationDrug discovery, materials science
Azaspiro[3.4]octanesAzaspiro[3.4]octaneStrained spiro heterocycle, bioisostere for piperazine (B1678402)Medicinal chemistry
Spiro monophosphinites3-Oxo-1,1'-spirobiindaneNon-C2-symmetric, large dihedral angleAsymmetric catalysis

This table presents examples of spirocyclic scaffolds and their applications in chemical design.

While specific examples of virtual screening for the reaction discovery of this compound are not extensively documented, the principles of this approach are broadly applicable. Virtual screening is a powerful computational technique used to search large libraries of molecules to identify those with desired properties. frontiersin.orgsygnaturediscovery.com In the context of reaction discovery, it can be used to predict the feasibility and outcome of chemical reactions.

For a molecule like this compound, virtual screening could be employed to:

Identify potential catalysts: By docking the reactant with a library of virtual catalysts, it is possible to identify those that are most likely to promote a desired transformation.

Predict reaction pathways: Computational methods can be used to model different reaction mechanisms and determine the most energetically favorable pathway.

Optimize reaction conditions: By simulating the reaction under different conditions (e.g., temperature, solvent), it is possible to identify the optimal parameters for maximizing yield and selectivity.

Structure-based virtual screening has proven to be an effective platform for ligand discovery for various biological targets. nih.gov This approach could be adapted to screen for reactants or catalysts that interact favorably with the spiro[3.4]octane scaffold.

Computational Method Application in Reaction Discovery Relevance to this compound
Molecular DockingCatalyst identification, reactant screeningPredicting favorable interactions with the spiro scaffold
Density Functional Theory (DFT)Elucidation of reaction mechanisms, transition state analysisUnderstanding the reactivity of the amine group and the spirocyclic core
Molecular Dynamics (MD)Simulation of reaction dynamics, solvent effectsAssessing the stability of reactants and intermediates in a reaction environment

This table outlines computational methods applicable to reaction discovery for compounds like this compound.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

The inherent structural features of spiro[3.4]octane derivatives make them powerful intermediates in the synthesis of intricate molecular targets. The defined spatial arrangement of substituents allows for precise control over the geometry of the final products.

The synthesis of advanced spirocyclic systems is a significant area of focus in medicinal chemistry and drug discovery. The incorporation of spiro-fused rings can dramatically alter the physicochemical and biological properties of a parent molecule. nih.gov The rigid nature of the spiro[3.4]octane framework helps in the creation of privileged structures with unique three-dimensional arrangements. sigmaaldrich.comnih.gov This is particularly advantageous in designing compounds that can interact with biological targets in a highly specific manner. The defined exit vectors of the spirocyclic core allow for a systematic exploration of chemical space, which is crucial for optimizing molecular properties. sigmaaldrich.com

Compound Class Synthetic Strategy Key Features
Spiro[cycloalkane-pyridazinones]Grignard reaction followed by cyclization with hydrazine (B178648) derivatives.High Fsp3 character, potential for improved physicochemical properties.
Thia- and Oxa-azaspiro[3.4]octanes[3+2] cycloaddition reactions.Introduction of heteroatoms to create "drug-like" systems. sigmaaldrich.com
Spiro-decalin oxindolesOrganocatalytic Michael–domino Michael/aldol reaction sequence.Highly stereoselective synthesis of complex polycyclic systems. nih.gov

Spiro[3.4]octan-2-ylmethanamine serves as a precursor for a variety of nitrogen-containing heterocyclic compounds. These structures are prevalent in many biologically active natural products and pharmaceuticals. nih.gov For instance, derivatives of spiro[3.4]octane can be elaborated into complex azaspiro[4.4]nonanes, which have shown potential as inhibitors of various enzymes and as anticancer agents. nih.gov The synthesis of such compounds often involves multi-step sequences where the spiro[3.4]octane core is introduced early and subsequently functionalized.

A notable application is in the synthesis of substitutes for common pharmaceutical modules like piperazine (B1678402) and morpholine. Through reactions such as [3+2] cycloadditions, novel spiro-N-heterocycles like 2,6-diazaspiro[3.4]octane can be prepared, offering new avenues for exploring chemical and patent space in drug discovery. researchgate.net

Development of this compound-derived Catalysts or Ligands

The rigid and chiral nature of spirocyclic frameworks makes them excellent scaffolds for the design of catalysts and ligands for asymmetric synthesis.

While specific examples detailing the use of this compound itself as a direct ligand are not extensively documented, the broader class of spiro-containing ligands has proven to be highly effective in asymmetric catalysis. These "privileged" ligands are known for their chemical robustness, high conformational rigidity, and the precise control they exert over the enantioselectivity of reactions. researchgate.net The spiro[3.4]octane unit, when incorporated into a ligand structure, can create a well-defined chiral environment around a metal center, leading to high enantiomeric excesses in a variety of transformations. For example, spiro-based phosphoramidite (B1245037) ligands have been successfully used in the asymmetric hydrogenation of various substrates. researchgate.net

Applications in Materials Science

The unique structural properties of spiro compounds are also being leveraged in the field of materials science to create polymers and other materials with novel characteristics.

The introduction of spirocyclic units into polymer backbones can significantly impact their physical and thermal properties. Spiro polymers, in general, exhibit enhanced thermal stability, higher glass transition temperatures, and improved solubility compared to their non-spirocyclic analogues. Early research into spiro polymers investigated the condensation of aliphatic spiro tetraamines with aromatic dianhydrides. dtic.mil For instance, the reaction of 1,4,5,8-naphthalenetetracarboxylic dianhydride with spiro tetraamines has been shown to produce high molecular weight, soluble polymers. dtic.mil The rigid and three-dimensional nature of the spiro[3.4]octane unit can disrupt chain packing, leading to materials with unique morphologies and properties.

Design of Novel Functional Materials

The distinct architecture of this compound makes it a valuable component in the design of novel functional materials. The spirocyclic core imparts a high degree of three-dimensionality, a feature that is critical in moving away from the "flatland" of traditional aromatic and planar molecules. This structural rigidity and defined spatial arrangement of substituents are key to creating materials with tailored properties.

Spiro[3.4]octane derivatives are recognized as important building blocks for exploring new regions of chemical space. sigmaaldrich.com The dense and rigid nature of the spiro[3.4]octane scaffold provides well-defined vectors for the attachment of functional groups, allowing for precise control over the final three-dimensional structure of a material. sigmaaldrich.com This is particularly advantageous in the development of materials where molecular recognition, transport properties, or specific spatial interactions are crucial. The amine group of this compound serves as a versatile handle for incorporating this spirocyclic motif into larger molecular frameworks, such as polymers or supramolecular assemblies, through standard chemical transformations.

Bioisosteric Applications in Molecular Design

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group that retains the parent molecule's biological activity, is a cornerstone of modern drug design. spirochem.comnih.govcambridgemedchemconsulting.com Spirocyclic scaffolds, including the spiro[3.4]octane system, are emerging as valuable non-classical bioisosteres.

The use of spirocycles can confer several advantages, including improved metabolic stability and the exploration of novel intellectual property space. spirochem.com For instance, research has demonstrated that spiro[3.3]heptane can act as a bioisosteric replacement for a benzene (B151609) ring, maintaining biological activity in several drug candidates. The spiro[3.4]octane core of this compound can be envisioned as a bioisostere for other cyclic systems, such as substituted cyclopentyl or cyclohexyl rings, within a pharmacophore. A notable example from recent research is the successful use of a spiro[3.4]octane-based lactam as a bioisostere for a 3-oxo-3,4-dihydro-2H-benzo[b] acs.orgsigmaaldrich.comoxazin-6-yl moiety in the development of potent and reversible monoacylglycerol lipase (B570770) (MAGL) inhibitors. acs.org This highlights the potential of the spiro[3.4]octane scaffold to mimic the spatial and electronic properties of more complex ring systems.

Conformational Restriction through Spiro-fusion

A key advantage of incorporating a spirocyclic system like that in this compound into a molecule is the significant conformational restriction it imposes. rsc.org Unlike flexible acyclic or simple monocyclic systems, the fused nature of the two rings at the spiro-center dramatically reduces the number of accessible conformations.

This rigidity is a direct consequence of the spiro-fusion, which locks the relative orientations of the two rings. The cyclopentane (B165970) and cyclobutane (B1203170) rings in the spiro[3.4]octane system have limited puckering modes, and their fusion prevents the free rotation that would be possible in a non-spirocyclic analogue. This conformational constraint is highly desirable in drug design, as it can lead to an increase in binding affinity and selectivity for a biological target. By pre-organizing the molecule into a bioactive conformation, the entropic penalty of binding is reduced. The well-defined three-dimensional shape of spiro-compounds ensures that the appended functional groups are presented to a biological target in a predictable manner, which is a significant advantage in structure-based drug design. sigmaaldrich.com

Future Research Directions and Unexplored Avenues

Expansion of Synthetic Methodologies for Spiro[3.4]octan-2-ylmethanamine and its Derivatives

The development of efficient and versatile synthetic routes is paramount to unlocking the full potential of this compound. While direct synthesis of this compound is not extensively documented, future research could focus on logical extensions of known transformations of related spirocyclic precursors.

A promising avenue begins with the readily accessible Spiro[3.4]octane-2-carboxylic acid . Future studies should investigate a multi-step synthesis commencing with the reduction of this carboxylic acid. Standard reducing agents such as lithium aluminum hydride (LiAlH₄) could be employed to yield the corresponding alcohol, (Spiro[3.4]octan-2-yl)methanol. Subsequent conversion of this alcohol to a suitable leaving group, for instance, a mesylate or tosylate, would pave the way for nucleophilic substitution. The introduction of a nitrogen-containing nucleophile, such as sodium azide (B81097), followed by a final reduction step, would furnish the target primary amine, this compound. This proposed pathway is analogous to established methods for the synthesis of other spirocyclic amines from their corresponding carboxylic acids or esters. nuph.edu.uaresearchgate.net

Furthermore, the exploration of alternative strategies such as the Curtius, Hofmann, or Schmidt rearrangements of Spiro[3.4]octane-2-carboxylic acid or its derivatives could provide more direct access to the amine. Each of these classical name reactions offers a unique set of conditions and tolerances for functional groups, and their applicability to this spirocyclic system warrants investigation.

Moreover, the development of novel multicomponent reactions (MCRs) represents a highly attractive strategy for the one-pot synthesis of complex this compound derivatives. beilstein-journals.orgnih.gov Researchers could explore the possibility of designing an MCR that incorporates the spiro[3.4]octane core, a nitrogen source, and other functionalized building blocks to rapidly generate a library of diverse derivatives.

Investigation of Novel Reactivity Patterns

The primary amine functionality of this compound serves as a versatile handle for a wide array of chemical transformations, opening up avenues for the creation of novel molecular architectures. Future research should systematically explore the reactivity of this amine to establish a toolbox for its derivatization.

Standard amine chemistries, such as N-acylation, N-alkylation, and sulfonylation, are expected to proceed readily and should be investigated to create a range of amide, secondary/tertiary amine, and sulfonamide derivatives. The unique steric environment imposed by the spirocyclic core may influence the rates and outcomes of these reactions compared to more conventional acyclic or monocyclic amines.

Beyond these fundamental transformations, more complex and novel reactivity patterns should be explored. For instance, the participation of this compound in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be investigated to form C-N bonds with various aryl and heteroaryl partners. The resulting arylated amines are valuable substructures in many biologically active molecules.

Additionally, the potential for intramolecular reactions of suitably functionalized derivatives of this compound could lead to the formation of more complex polycyclic systems. For example, a derivative containing a pendant electrophilic group could undergo intramolecular cyclization to form a novel bridged or fused ring system incorporating the spiro[3.4]octane framework. The study of such transformations could lead to the discovery of unprecedented molecular scaffolds.

Advanced Computational Studies for Predictive Design

In silico methods are indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and reactions. The application of advanced computational studies to this compound and its derivatives is a critical area for future exploration.

Density Functional Theory (DFT) calculations can be employed to determine the preferred conformations of the spirocyclic framework and to understand the influence of the substituent on the cyclobutane (B1203170) and cyclopentane (B165970) rings. These calculations can also provide insights into the molecule's electronic properties, such as its frontier molecular orbital energies (HOMO-LUMO gap), which are crucial for predicting its reactivity and potential applications in optoelectronics. acs.org

Furthermore, computational modeling can be used to predict the outcomes of potential chemical reactions. By calculating the activation energies of different reaction pathways, researchers can identify the most favorable conditions for a desired transformation, thereby guiding synthetic efforts and minimizing trial-and-error experimentation. For example, modeling the transition states for the nucleophilic substitution on a (Spiro[3.4]octan-2-yl)methyl derivative could predict the stereochemical outcome of the reaction.

Predictive models for physicochemical properties, such as solubility, lipophilicity (logP), and pKa, can also be developed for derivatives of this compound. These properties are critical for applications in drug discovery, and accurate in silico predictions can help prioritize the synthesis of compounds with the most promising profiles. sci-hub.se

Exploration of Emerging Applications in Chemical Technologies

The unique structural and stereochemical features of this compound make it an attractive candidate for a variety of emerging applications in chemical technologies. Future research should focus on leveraging its distinct three-dimensional shape to create novel functional molecules and materials.

Catalysis: Chiral derivatives of this compound could be explored as ligands for asymmetric catalysis. The rigid spirocyclic backbone can provide a well-defined chiral environment around a metal center, potentially leading to high enantioselectivity in a range of catalytic transformations, such as hydrogenations, C-C bond formations, and oxidations.

Materials Science: The incorporation of the rigid this compound scaffold into polymers could lead to materials with novel thermal and mechanical properties. For example, it could be used as a monomer in the synthesis of polyamides or polyimides, where the spirocyclic unit would disrupt chain packing and potentially enhance solubility and processability without sacrificing thermal stability. Furthermore, derivatives functionalized with appropriate chromophores could be investigated as materials for organic light-emitting diodes (OLEDs), where the spiro structure can help to prevent aggregation-induced quenching of fluorescence. acs.org

Medicinal Chemistry: The spirocyclic framework is a "privileged scaffold" in drug discovery, as its three-dimensionality can lead to improved binding affinity and selectivity for biological targets. enamine.netenamine.net this compound can serve as a versatile building block for the synthesis of new chemical entities. Its derivatives could be screened for a wide range of biological activities, with the expectation that the unique spirocyclic core will allow for the exploration of new regions of chemical space.

The following table summarizes the key future research directions for this compound:

Research AreaKey ObjectivesPotential Methodologies
Synthetic Methodologies Develop efficient and scalable syntheses of the title compound and its derivatives.Multi-step synthesis from Spiro[3.4]octane-2-carboxylic acid, exploration of rearrangement reactions, development of multicomponent reactions.
Reactivity Patterns Systematically study the reactivity of the primary amine and explore novel transformations.N-functionalization (acylation, alkylation), transition-metal-catalyzed cross-coupling, intramolecular cyclizations.
Computational Studies Predict molecular properties and guide the design of new derivatives and reactions.Density Functional Theory (DFT), transition state modeling, QSPR for physicochemical properties.
Emerging Applications Explore the use of the scaffold in catalysis, materials science, and medicinal chemistry.Synthesis of chiral ligands, incorporation into polymers for novel properties, use as a building block for drug discovery.

Q & A

Q. What are the key synthetic routes for Spiro[3.4]octan-2-ylmethanamine, and how do reaction conditions influence yield and purity?

this compound is synthesized via multi-step protocols involving ring-forming reactions and functional group transformations. Common methods include:

  • Intramolecular cyclization : Utilizing ketones or aldehydes with amines under acidic or basic conditions to form the spirocyclic core.
  • Reductive amination : Introducing the methanamine group post-cyclization using NaBH4_4 or other reducing agents.

Critical factors : Temperature, solvent polarity (e.g., THF vs. DCM), and catalyst selection (e.g., Pd/C for hydrogenation) significantly impact yield and stereochemical outcomes. For example, higher temperatures (>80°C) may lead to undesired ring-opening side reactions .

Q. How can the structural integrity of this compound be validated post-synthesis?

Validation requires a combination of spectroscopic and computational methods:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the spirocyclic structure and amine proton integration.
  • X-ray crystallography : Resolves stereochemistry at the spiro center, critical for bioactive conformers .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (±1 ppm error).

Example workflow : After synthesis, dissolve 10 mg in CDCl3_3 for NMR analysis. Compare observed coupling constants (e.g., J = 8–10 Hz for axial protons) with DFT-predicted values .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity and stability of this compound derivatives?

Advanced approaches include:

  • Density Functional Theory (DFT) : Calculates thermodynamic stability (e.g., Gibbs free energy of spiro vs. non-spiro conformers).
  • Molecular Dynamics (MD) : Simulates solvation effects and ligand-protein binding kinetics.

Case study : DFT analysis of Spiro[3.4]octane derivatives revealed a 12–15 kcal/mol energy barrier for ring-opening, correlating with experimental stability data .

Q. How do structural modifications (e.g., fluorination) impact the biological activity of this compound?

Comparative structure-activity relationship (SAR) studies are essential:

  • Fluorination : Introducing a difluoromethyl group (as in [2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine) increases metabolic stability by 30–40% in hepatic microsome assays due to reduced CYP450 interactions .
  • Amino group substitution : Tert-butyl carbamate protection (e.g., tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate) enhances solubility in polar solvents (logP reduction from 2.1 to 1.3) .

Q. How can contradictory data on the compound’s thermodynamic properties be resolved?

Discrepancies in reported melting points or solubility often arise from polymorphic forms or impurities. Methodology :

  • Differential Scanning Calorimetry (DSC) : Identify polymorphs (e.g., Form I melts at 98°C vs. Form II at 105°C).
  • HPLC-PDA : Detect impurities (>0.1% threshold) using C18 columns and UV-Vis monitoring at 254 nm.

Example : A study resolved a 10°C melting point variation by isolating a stable polymorph via slow evaporation from hexane/ethyl acetate .

Q. What strategies optimize enantioselective synthesis of this compound for chiral drug development?

Key enantioselective methods:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL ligands in asymmetric cyclization.
  • Enzymatic resolution : Lipase-catalyzed hydrolysis of racemic mixtures (e.g., ≥90% ee achieved with CAL-B lipase) .

Critical parameter : Solvent choice (e.g., toluene vs. acetonitrile) impacts enantiomeric excess (ee) by 20–30% due to steric effects .

Q. Guidelines for Researchers

  • Safety : Follow protocols in for handling amines (e.g., use fume hoods, PPE).
  • Data interpretation : Cross-reference computational predictions () with experimental data to minimize errors.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.